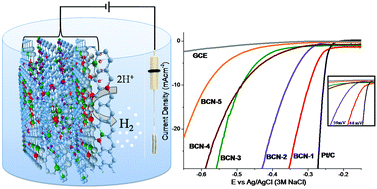Superior performance of borocarbonitrides, BxCyNz, as stable, low-cost metal-free electrocatalysts for the hydrogen evolution reaction†
Energy & Environmental Science Pub Date: 2015-11-02 DOI: 10.1039/C5EE02521D
Abstract
We report superior hydrogen evolution activity of metal-free borocarbonitride (BCN) catalysts. The highly positive onset potential (−56 mV vs. RHE) and the current density of 10 mA cm−2 at an overpotential of 70 mV exhibited by a carbon-rich BCN with the composition BC7N2 demonstrates the extraordinary electrocatalytic activity at par with Pt. Theoretical studies throw light on the cause of high activity of this composition. The high activity and good stability of BCNs surpass the characteristics of other metal-free catalysts reported in recent literature.

Recommended Literature
- [1] Salts of the scissor-shaped racemic host 1,1′-binaphthyl-2,2′-dicarboxylic acid with amines: structure and thermal stability†
- [2] Contents
- [3] Front cover
- [4] Synergistic interactions during thermosensitive chitosan-β-glycerophosphate hydrogel formation
- [5] Gelation of a metal oxide cluster for a proton exchange membrane operated under low humidity†
- [6] Computer simulation study of the materials properties of intercalated and exfoliated poly(ethylene)glycol clay nanocomposites†
- [7] Binuclear and tetranuclear Zn(ii) complexes with thiosemicarbazones: synthesis, X-ray crystal structures, ATP-sensing, DNA-binding, phosphatase activity and theoretical calculations†
- [8] Intrinsic stability enhancement and ionic migration reduction by fluorinated cations incorporated in hybrid lead halide perovskites†
- [9] A new model for mapping the peptide backbone: predicting proton chemical shifts in proteins†
- [10] An effective modified method to prepare highly luminescent, highly stable water-soluble quantum dots and its preliminary application in immunoassay

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1093172-84-9









